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molecular formula C11H11ClFNO2 B8357106 4-(3-Chloropropyl)-7-fluoro-4H-benzo[1,4]oxazin-3-one

4-(3-Chloropropyl)-7-fluoro-4H-benzo[1,4]oxazin-3-one

Cat. No. B8357106
M. Wt: 243.66 g/mol
InChI Key: GJYKKQXZNYPZJA-UHFFFAOYSA-N
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Patent
US07307075B2

Procedure details

7-Fluoro-4H-benzo[1,4]oxazin-3-one (81MF763) (0.263 g, 1.57 mmol), Cs2CO3 (0.769 g, 2.36 mmol) and 3-chloro-1-iodopropane (0.354 g, 1.73 mmol) were mixed according to GP5 giving the crude title compound (0.40 g); 1H NMR (CDCl3) δ 7-01-6.91 (m, 1H), 6.79-6.73 (m, 2H), 4.60 (s, 2H), 4.08 (t, J=7.2 Hz, 2H), 3.62 (t, J=6.4 Hz, 2 H), 2.18-2.11 (m, 2H).
Quantity
0.263 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
0.769 g
Type
reactant
Reaction Step One
Quantity
0.354 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:12]=[CH:11][C:5]2[NH:6][C:7](=[O:10])[CH2:8][O:9][C:4]=2[CH:3]=1.C([O-])([O-])=O.[Cs+].[Cs+].[Cl:19][CH2:20][CH2:21][CH2:22]I>>[Cl:19][CH2:20][CH2:21][CH2:22][N:6]1[C:5]2[CH:11]=[CH:12][C:2]([F:1])=[CH:3][C:4]=2[O:9][CH2:8][C:7]1=[O:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.263 g
Type
reactant
Smiles
FC1=CC2=C(NC(CO2)=O)C=C1
Name
Cs2CO3
Quantity
0.769 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
0.354 g
Type
reactant
Smiles
ClCCCI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCCN1C(COC2=C1C=CC(=C2)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 104.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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